molecular formula C16H13ClF3NO B8213830 2-Chloro-N-((4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)methyl)acetamide

2-Chloro-N-((4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)methyl)acetamide

Cat. No.: B8213830
M. Wt: 327.73 g/mol
InChI Key: NLGTWQAKOKLROF-UHFFFAOYSA-N
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Description

2-Chloro-N-((4’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)methyl)acetamide is an organic compound with the molecular formula C16H13ClF3NO. This compound is known for its unique structural features, which include a chloroacetamide group and a trifluoromethyl-substituted biphenyl moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-((4’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)methyl)acetamide typically involves the reaction of 4’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)methylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-((4’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)methyl)acetamide can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Nucleophilic substitution: Formation of substituted amides, thioamides, or ethers.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

2-Chloro-N-((4’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)methyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 2-Chloro-N-((4’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)methyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The chloroacetamide moiety can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(4-(trifluoromethyl)phenyl)acetamide
  • 2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide
  • 2-Chloro-4-(trifluoromethyl)pyrimidine

Uniqueness

2-Chloro-N-((4’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)methyl)acetamide is unique due to the presence of both a chloroacetamide group and a trifluoromethyl-substituted biphenyl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. The trifluoromethyl group enhances its stability and lipophilicity, while the biphenyl structure provides rigidity and potential for π-π interactions.

Properties

IUPAC Name

2-chloro-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF3NO/c17-9-15(22)21-10-11-1-3-12(4-2-11)13-5-7-14(8-6-13)16(18,19)20/h1-8H,9-10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLGTWQAKOKLROF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CCl)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF3NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.73 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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